2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a heterocyclic compound featuring a pyrrolidine core substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group and a methoxy-linked 5-fluoropyridine moiety. Its molecular architecture combines sulfonamide, ether, and fluorinated aromatic functionalities, which are common in pharmaceuticals and agrochemicals for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]methoxy]-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c19-14-1-4-18(20-10-14)26-12-13-5-6-21(11-13)27(22,23)15-2-3-16-17(9-15)25-8-7-24-16/h1-4,9-10,13H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTLWHUVQCNHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Lipophilicity and Solubility
- Target Compound vs. D399-0621’s logP of 2.38 suggests moderate lipophilicity, which could be higher in the target compound if the methoxy linker reduces polarity.
- TRKA Inhibitor : The TRKA inhibitor’s methoxyethyl and pyrimidine groups likely enhance solubility relative to the target compound, though its larger size may offset this advantage .
Stereochemical and Conformational Effects
- D399-0621 is a racemic mixture, while the TRKA inhibitor features defined (3S,4R) stereochemistry, which is critical for kinase selectivity . The target compound’s stereochemical configuration is unspecified but could influence binding kinetics.
- The azetidine analog () has a smaller, strained four-membered ring, reducing conformational flexibility compared to the target’s pyrrolidine core .
Functional Group Contributions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
